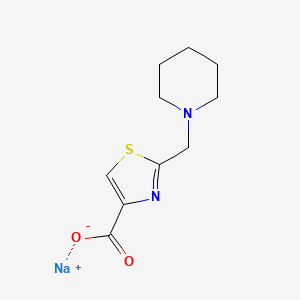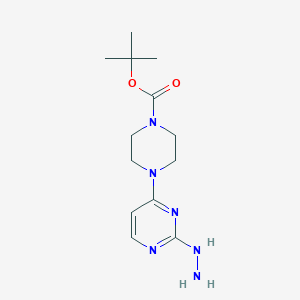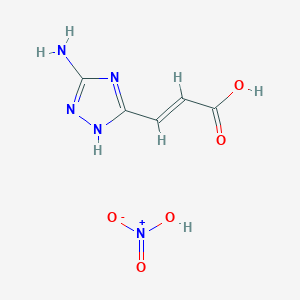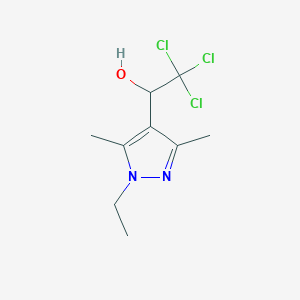
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol
Overview
Description
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C8H11Cl3N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol is based on the structure of ethanol, with the three hydrogen atoms at position 2 replaced by chlorine atoms .Scientific Research Applications
Metabolic Pathways and Toxicology
- 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol, through its metabolite trifluoroethanol (TFE), is metabolized to trifluoroacetic acid in rats. The study of this metabolic pathway revealed that hepatic ethanol-inducible cytochrome P-450 catalyzes most of TFE's metabolism, but this is not associated with TFE's toxicity. Instead, toxicity likely arises from extrahepatic metabolism by another form of cytochrome P-450. The findings suggest a complex relationship between metabolic pathways and toxicity (Fraser & Kaminsky, 1987).
Microsomal Ethanol Oxidation and Pyrazole Inhibition
- Studies have shown that pyrazole, a component of the chemical structure , inhibits the oxidation of ethanol by alcohol dehydrogenase and microsomal metabolism, indicating a significant interaction in the liver's metabolic processing. The inhibitory effectiveness of pyrazole was found to be increased in microsomes isolated from rats treated chronically with ethanol. This suggests a potential role of pyrazole in modulating the metabolism of ethanol and related substances (Feierman & Cederbaum, 1987).
Cytoprotective Activity and Therapeutic Potential
- Derivatives related to the chemical structure, particularly (1H-pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines, have been evaluated for their cytoprotective antiulcer activity. Some of these derivatives, like 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, demonstrated potent inhibition of HCl-ethanol-induced ulcers in rats, showcasing potential therapeutic applications in the treatment of gastric ulcers and related conditions (Ikeda et al., 1996).
properties
IUPAC Name |
2,2,2-trichloro-1-(1-propan-2-ylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5,7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFLFFUCGFWOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)

![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)

![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)



![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396389.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)